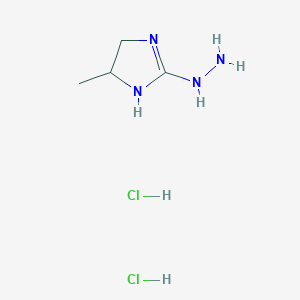

2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride involves the reaction of hydrazino derivatives with various reagents. For example, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones have been synthesized and used as key intermediates for creating novel imidazo[2,1-c][1,2,4]triazine derivatives via reactions with pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives (El-aal, Fattah, Osman, & Seliem, 2016).

Molecular Structure Analysis

Molecular structure analysis of derivatives related to this compound has been conducted using NMR spectroscopy. These studies help in understanding the structural variations, including ring-chain tautomerism and cis-trans isomerism, which are critical for predicting the reactivity and interactions of these compounds (Sinkkonen et al., 2002).

Scientific Research Applications

DNA Cleavage Activity

2-Hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride has been synthesized and investigated for its potential as a metal-free DNA cleaving agent. Studies demonstrated that its derivative with a hydroxy group showed remarkably increased DNA cleavage efficiency compared to the non-hydroxy compound. This enhancement is attributed to the proximity of the nucleophilic hydroxy group to the electrophilic activation site for the phosphodiester bond (Shao et al., 2009).

Antimicrobial Activity

Research into Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, which is closely related to 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed antimicrobial properties. These compounds showed activity against various gram-positive and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).

Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones

Another study focused on the synthesis of benzylidenehydrazinyl imidazoles, triazoles, and azetidinones using 2-hydrazinyl imidazoles. These compounds were evaluated for molecular properties such as hydrophobicity, flexibility, and bioactivity scores. Some derivatives demonstrated significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, suggesting potential applications in antimicrobial therapy (Rekha et al., 2019).

Cytotoxicity and Antioxidant Potential

A study on 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives, which share a structural similarity with 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed significant cytotoxic activity against carcinoma cell lines. These compounds also showed remarkable antioxidant activity, suggesting their potential use in developing anticancer therapies (Grozav et al., 2017).

Mannich Base Derivatives and Antimicrobial Activity

1-[(4-Substituted phenyl)(hydrazinyl)methyl]-1H-imidazole compounds, synthesized via the Mannich reaction, demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, leveraging the structural features of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole (Kumar et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as imidazoles , which are key components to functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .

properties

IUPAC Name |

(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.2ClH/c1-3-2-6-4(7-3)8-5;;/h3H,2,5H2,1H3,(H2,6,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYNDAXPUIYLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

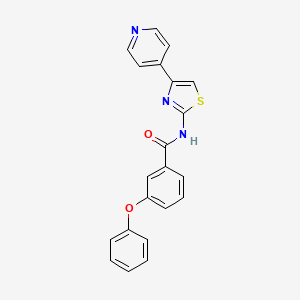

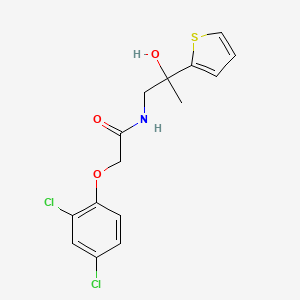

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)

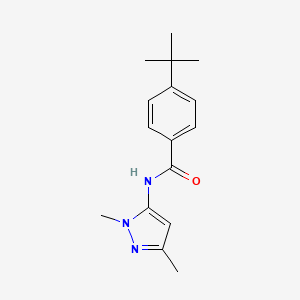

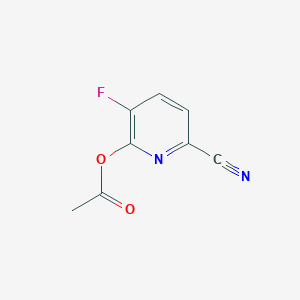

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)

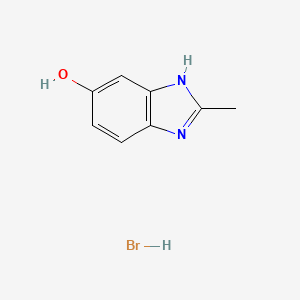

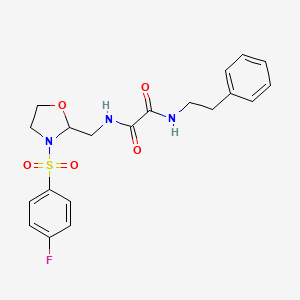

![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)

![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)